[1-(2-Ethoxyethyl)cyclobutyl]methanamine [1-(2-Ethoxyethyl)cyclobutyl]methanamine
Brand Name: Vulcanchem
CAS No.: 1394040-40-4
VCID: VC2851171
InChI: InChI=1S/C9H19NO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8,10H2,1H3
SMILES: CCOCCC1(CCC1)CN
Molecular Formula: C9H19NO
Molecular Weight: 157.25 g/mol

[1-(2-Ethoxyethyl)cyclobutyl]methanamine

CAS No.: 1394040-40-4

Cat. No.: VC2851171

Molecular Formula: C9H19NO

Molecular Weight: 157.25 g/mol

* For research use only. Not for human or veterinary use.

[1-(2-Ethoxyethyl)cyclobutyl]methanamine - 1394040-40-4

Specification

CAS No. 1394040-40-4
Molecular Formula C9H19NO
Molecular Weight 157.25 g/mol
IUPAC Name [1-(2-ethoxyethyl)cyclobutyl]methanamine
Standard InChI InChI=1S/C9H19NO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8,10H2,1H3
Standard InChI Key AUXMJHJWQFKJDJ-UHFFFAOYSA-N
SMILES CCOCCC1(CCC1)CN
Canonical SMILES CCOCCC1(CCC1)CN

Introduction

Chemical Identity and Structure

Basic Identification Parameters

[1-(2-Ethoxyethyl)cyclobutyl]methanamine is classified as an amine compound with a cyclobutyl core structure. The compound is identified by several key parameters that facilitate its recognition in chemical databases and literature:

ParameterValue
CAS Number1394040-40-4
Molecular FormulaC₉H₁₉NO
Molecular Weight157.25 g/mol
PubChem CID65194637
InChIKeyAUXMJHJWQFKJDJ-UHFFFAOYSA-N

This compound contains a quaternary carbon center at the cyclobutane ring, which is substituted with both an ethoxyethyl group and a methanamine moiety . The systematic arrangement of these functional groups contributes to its potential reactivity and applications in chemical synthesis.

Structural Characteristics

The structure of [1-(2-Ethoxyethyl)cyclobutyl]methanamine consists of three primary components:

  • A cyclobutane ring providing conformational rigidity

  • An ethoxyethyl side chain (2-ethoxyethyl) offering hydrogen bonding capabilities

  • A methanamine group (-CH₂NH₂) providing a nucleophilic center

The SMILES notation for this compound is CCOCCC1(CCC1)CN, which encodes its molecular structure in a linear format for computational analysis . The compound's InChI representation (InChI=1S/C9H19NO/c1-2-11-7-6-9(8-10)4-3-5-9/h2-8,10H2,1H3) provides a standardized way to represent its chemical structure across various platforms and databases .

Spectroscopic Properties

The spectroscopic properties of [1-(2-Ethoxyethyl)cyclobutyl]methanamine can be inferred from its structural characteristics. As an amine-containing compound, it would typically exhibit characteristic absorption patterns in infrared spectroscopy, with N-H stretching bands in the region of 3300-3500 cm⁻¹.

Mass spectrometry data indicates several possible adducts with their corresponding mass-to-charge ratios (m/z):

Adductm/zPredicted CCS (Ų)
[M+H]⁺158.15395137.8
[M+Na]⁺180.13589142.5
[M+NH₄]⁺175.18049143.5
[M+K]⁺196.10983136.7
[M-H]⁻156.13939136.7
[M+Na-2H]⁻178.12134141.1
[M]⁺157.14612136.9
[M]⁻157.14722136.9

These predicted collision cross-section values provide insights into the three-dimensional structure and potential behavior of the compound in mass spectrometry analysis .

Applications and Research Significance

Role in Chemical Synthesis

[1-(2-Ethoxyethyl)cyclobutyl]methanamine serves as a versatile intermediate in organic synthesis. Its structural features make it particularly valuable for:

  • Building more complex molecular scaffolds

  • Introducing cyclobutyl rings into target molecules

  • Serving as a precursor for compounds requiring both amine and ether functionalities

  • Potentially acting as a linker in more complex chemical structures

The compound's primary amine group makes it particularly useful for various transformations including amide and imine formation, reductive amination, and nucleophilic substitution reactions.

Synthetic Considerations

Purification Methods

Purification of [1-(2-Ethoxyethyl)cyclobutyl]methanamine and related compounds typically employs standard techniques for small organic molecules:

  • Column chromatography on silica gel

  • Distillation for volatile derivatives

  • Crystallization of salts (e.g., hydrochloride or sulfate) for improved handling

  • Preparative high-performance liquid chromatography for analytical-grade material

The choice of purification method would depend on the scale of synthesis and the required purity level for the intended application.

Analytical Characterization

Chromatographic Analysis

For identification and purity assessment of [1-(2-Ethoxyethyl)cyclobutyl]methanamine, chromatographic techniques are essential:

  • Gas chromatography (GC) can be employed for volatile derivatives

  • High-performance liquid chromatography (HPLC) is suitable for direct analysis

  • Thin-layer chromatography (TLC) provides a rapid method for reaction monitoring

Retention indices and chromatographic behavior would depend on the specific analytical conditions employed, including stationary phase, mobile phase, and temperature program.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) spectroscopy would provide detailed structural information about [1-(2-Ethoxyethyl)cyclobutyl]methanamine:

  • ¹H NMR would show characteristic signals for the cyclobutyl ring protons (typically 1.8-2.5 ppm)

  • Signals for the ethoxyethyl group would include the characteristic ethoxy pattern

  • The methylene adjacent to the amine (-CH₂NH₂) would typically appear as a singlet

  • ¹³C NMR would confirm the quaternary carbon of the cyclobutyl ring

These spectroscopic features, combined with mass spectrometry data, enable unambiguous identification of the compound in research and quality control contexts.

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